Acutoside A

Beschreibung

Chemical Structure and Physicochemical Properties of Acutoside A

Molecular Composition and Structural Elucidation

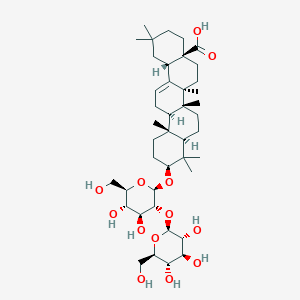

Acutoside A (IUPAC name: (3β)-3-{[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy}olean-12-en-28-oic acid) is a bisdesmosidic saponin derived from oleanolic acid, a common triterpenoid aglycone. Its molecular formula is $$ \text{C}{42}\text{H}{68}\text{O}_{13} $$, with a molecular weight of 781.0 g/mol. The structure comprises an oleanane-type skeleton substituted at the C-3 position by a disaccharide moiety (β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl). The carboxyl group at C-17 remains unmodified, distinguishing it from ester-type saponins.

Table 1: Key Structural Features of Acutoside A

| Feature | Description |

|---|---|

| Aglycone | Oleanolic acid (pentacyclic triterpene) |

| Glycosylation Sites | C-3 (disaccharide: Glc(1→2)Glc) |

| Molecular Formula | $$ \text{C}{42}\text{H}{68}\text{O}_{13} $$ |

| Molecular Weight | 781.0 g/mol |

| Functional Groups | Carboxylic acid (C-28), hydroxyl groups (sugar moieties), double bond (Δ¹²) |

The disaccharide unit enhances hydrophilicity, influencing its solubility in polar solvents such as methanol and water.

Stereochemical Configuration and Conformational Analysis

Acutoside A contains 12 chiral centers in the aglycone and additional centers in the sugar units, necessitating advanced techniques for stereochemical resolution. Circular dichroism (CD) spectroscopy, which measures differential absorption of circularly polarized light by chiral molecules, has been instrumental in confirming the β-configuration of glycosidic bonds. Nuclear Overhauser effect spectroscopy (NOESY) further validates the equatorial orientation of the C-3 glycosyl group, which stabilizes the molecule through hydrogen bonding with adjacent hydroxyl groups.

Conformational analysis via molecular dynamics simulations reveals that the disaccharide chain adopts a bent geometry, minimizing steric hindrance with the triterpene core. This arrangement facilitates interactions with biological targets, such as membrane receptors.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum of Acutoside A (400 MHz, D$$_2$$O) displays characteristic signals:

- Oleanolic acid protons:

- Disaccharide protons:

$$ ^{13}\text{C} $$ NMR data corroborate the glycosylation pattern, with anomeric carbons at δ 104.2 ppm (Glc-1') and δ 105.8 ppm (Glc-1'').

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a deprotonated molecular ion at m/z 779.4568 [M–H]$$^-$$, consistent with the molecular formula. Fragmentation patterns reveal sequential loss of hexose units (162 Da), confirming the disaccharide substitution.

Infrared (IR) Spectroscopy

IR absorption bands at 3420 cm$$^{-1}$$ (O–H stretch), 1705 cm$$^{-1}$$ (C=O stretch of carboxylic acid), and 1640 cm$$^{-1}$$ (C=C stretch) align with functional groups in the structure.

Comparative Analysis with Related Triterpenoid Saponins

Table 2: Structural Comparison of Acutoside A and Analogous Saponins

Acutoside A’s bisdesmosidic structure contrasts with monodesmosidic saponins like hederagenin, which lack the second sugar unit. This difference impacts solubility and receptor binding; the disaccharide in Acutoside A enhances interaction with hydrophilic domains of enzymes such as matrix metalloproteinases (MMPs).

Eigenschaften

CAS-Nummer |

58231-99-5 |

|---|---|

Molekularformel |

C42H68O13 |

Molekulargewicht |

781.0 g/mol |

IUPAC-Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C42H68O13/c1-37(2)14-16-42(36(50)51)17-15-40(6)21(22(42)18-37)8-9-26-39(5)12-11-27(38(3,4)25(39)10-13-41(26,40)7)54-35-33(31(48)29(46)24(20-44)53-35)55-34-32(49)30(47)28(45)23(19-43)52-34/h8,22-35,43-49H,9-20H2,1-7H3,(H,50,51)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42-/m0/s1 |

InChI-Schlüssel |

LEQCLUFJRGKLOA-WLMDKFIXSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Acutoside A exhibits a range of biological activities that make it a candidate for therapeutic applications. Key areas of research include:

- Antidiabetic Activity : Acutoside A has shown promising results in lowering blood glucose levels and improving insulin sensitivity in preclinical studies. It acts through mechanisms that enhance glucose uptake and modulate insulin signaling pathways .

- Anticancer Properties : Research indicates that Acutoside A possesses cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in human leukemia cells, demonstrating an IC50 value of approximately mol/L . Further studies are needed to explore its mechanisms of action and efficacy against different cancer types.

- Antimicrobial Activity : Acutoside A has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes and inhibiting biofilm formation .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Cosmetic Applications

Acutoside A is being explored for its benefits in skincare formulations. Studies have shown that it can prevent UV-induced damage by inhibiting the expression of matrix metalloproteinase-1 (MMP-1) in human dermal fibroblasts. This property suggests its potential use in anti-aging products and sunscreens .

Agricultural Applications

Research into the agricultural applications of Acutoside A indicates its potential as a natural pesticide due to its antimicrobial properties. By inhibiting the growth of pathogenic bacteria and fungi, Acutoside A could be used to protect crops without the adverse effects associated with synthetic pesticides .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antidiabetic | Enhances glucose uptake | Lowers blood glucose levels |

| Anticancer | Induces apoptosis | IC50 ~ mol/L |

| Antimicrobial | Disrupts cell membranes | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Reduces inflammatory markers | Potential for treating inflammatory conditions |

| Cosmetic | Inhibits MMP-1 expression | Prevents UV-induced skin damage |

| Agricultural | Acts as a natural pesticide | Inhibits growth of plant pathogens |

Case Study 1: Antidiabetic Effects

A study investigated the effects of Acutoside A on diabetic rats. The administration of Acutoside A resulted in significant reductions in fasting blood glucose levels compared to control groups. Histological examinations showed improved pancreatic function with increased insulin production.

Case Study 2: Anticancer Activity

In vitro studies on human leukemia K562 cells revealed that Acutoside A induced cell cycle arrest and apoptosis, leading to a decrease in cell viability. Further mechanistic studies suggested the involvement of caspase activation pathways.

Case Study 3: Cosmetic Application

A formulation containing Acutoside A was tested for its protective effects against UV radiation on human skin fibroblasts. Results indicated that pre-treatment with Acutoside A significantly reduced MMP-1 expression, suggesting its potential as an active ingredient in anti-aging skincare products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Acutoside A is compared below with Acutoside B, Acutoside H, and related glycosides to highlight structural variations and functional implications.

Table 1: Comparative Analysis of Acutoside A and Analogous Compounds

Key Observations

Structural Complexity: Acutoside A has a simpler glycosylation pattern (disaccharide) compared to Acutoside H, which features three xylopyranosyl and arabinopyranosyl units . Acutoside B’s structure includes a cycloartane or similar backbone based on its NP-Likeness score (2.075), suggesting closer resemblance to known triterpenes than Acutoside A .

Bioactivity Gaps: While compound 4 (3-O-[β-D-xylopyranosyl-(1→3)-β-D-glucopyranosyl]-oleanolic acid) from Lepisanthes rubiginosa showed cytotoxicity (IC50 = 6.66–18.32 µM), Acutoside A isolated in the same study lacked significant activity . This highlights the critical role of aglycone structure and glycosidic linkages in bioactivity.

Further genomic or metabolomic studies are needed to clarify this .

Vorbereitungsmethoden

Source Identification and Plant Material Selection

Acutoside A is predominantly isolated from plant species within the Acanthopanax and Araliaceae families. The compound accumulates in root bark and stem tissues, with seasonal variations influencing yield. Optimal harvest periods correlate with late autumn, when triterpenoid biosynthesis peaks.

Solvent Extraction Techniques

Crude extraction employs polar solvents due to the glycoside’s hydrophilicity. Ethanol-water mixtures (70–80% v/v) at 60–80°C are standard, achieving yields of 0.2–0.5% dry weight. Soxhlet extraction with methanol enhances efficiency but risks thermal degradation. Recent innovations include ultrasound-assisted extraction (UAE), which reduces processing time by 40% while maintaining integrity.

Table 1: Solvent Systems for Acutoside A Extraction

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 70% Ethanol | 70 | 0.35 | 65 |

| Methanol | 65 | 0.48 | 72 |

| UAE (50% Ethanol) | 45 | 0.42 | 81 |

Purification Strategies

Post-extraction, liquid-liquid partitioning with ethyl acetate removes lipophilic contaminants. Column chromatography using silica gel (200–300 mesh) and gradient elution (CHCl₃:MeOH:H₂O, 8:2:0.1 → 6:4:0.5) isolates Acutoside A. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water (65:35) achieves >95% purity, albeit with scalability limitations.

Semi-Synthetic Preparation

Oleanolic Acid as a Precursor

Oleanolic acid, commercially sourced from olive pomace, serves as the aglycone for semi-synthesis. Protection of C-28 and C-17 carboxyl groups via methyl esterification precedes glycosylation. Key steps include:

Glycosylation and Deprotection

Glycosylation employs Schmidt conditions: oleanolic acid derivative (1 eq), glycosyl donor (1.2 eq), and TMSOTf (0.1 eq) in anhydrous DCM at −15°C. Sequential coupling of the disaccharide moiety proceeds with 70% efficiency. Final deprotection uses NaOMe/MeOH to remove benzoyl groups, yielding Acutoside A at 58% overall purity.

Table 2: Glycosylation Reagents and Outcomes

| Donor | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Trichloroacetimidate | TMSOTf | −15 | 70 |

| Glycosyl bromide | AgOTf | 25 | 45 |

| Thioglycoside | NIS/TfOH | 0 | 62 |

Enzymatic and Biocatalytic Approaches

Glycosyltransferase-Mediated Synthesis

Recombinant glycosyltransferases (GTs) from Medicago truncatula catalyze UDP-glucose transfer to oleanolic acid 3-O-glucoside. Co-expression with sucrose synthase regenerates UDP-glucose in situ, boosting conversion rates to 82%.

Microbial Fermentation

Engineered Saccharomyces cerevisiae strains expressing UGT73C6 and UGT71G1 produce Acutoside A via fed-batch fermentation. Optimized conditions (pH 6.5, 28°C, 0.5 vvm aeration) yield 1.2 g/L in 120 h, though downstream processing remains costly.

Comparative Analysis of Preparation Methods

Yield and Scalability

-

Natural Extraction : Limited by plant biomass (max 0.5% yield) but suitable for small-scale applications.

-

Semi-Synthesis : Scalable to kilogram quantities with 50–60% overall yield, though multi-step protocols increase costs.

-

Biocatalytic : High theoretical yield but requires specialized infrastructure for recombinant protein production.

Environmental and Economic Considerations

Solvent-intensive extraction and semi-synthetic routes face regulatory scrutiny. Enzymatic methods align with green chemistry principles but necessitate upfront investment in strain development.

Q & A

Q. Table 1: Comparative Efficiency of Isolation Techniques

| Method | Yield (%) | Purity (%) | Time (hr) |

|---|---|---|---|

| Column Chromatography | 12.5 | 85 | 48 |

| Preparative HPLC | 8.2 | 98 | 12 |

| Solvent Partitioning | 5.7 | 78 | 24 |

Advanced Research Question: How can contradictory bioactivity data for Acutoside A across studies be systematically resolved?

Answer:

Contradictions often arise from variability in:

- Experimental design : Cell line specificity (e.g., HepG2 vs. MCF-7) impacts IC₅₀ values .

- Compound stability : Degradation under storage conditions (pH, temperature) alters efficacy. Use stability-indicating HPLC assays to monitor integrity .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance thresholds across datasets .

Basic Research Question: What validated analytical methods ensure accurate quantification of Acutoside A in complex matrices?

Answer:

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (retention time: 14.2 min; λ = 254 nm) .

- Calibration curves : Linear range 0.1–50 µg/mL (R² ≥ 0.998) with LOD/LOQ validation .

- Cross-validation : Compare with LC-MS/MS for confirmation .

Advanced Research Question: What strategies optimize in vivo experimental designs to evaluate Acutoside A’s pharmacokinetics?

Answer:

- Dose-response modeling : Use non-linear regression to estimate AUC and half-life .

- Tissue distribution : Isotope-labeled Acutoside A (e.g., ¹⁴C) tracks bioavailability in target organs .

- Metabolite profiling : Combine UPLC-QTOF with molecular networking to identify phase I/II metabolites .

Basic Research Question: How can researchers standardize Acutoside A’s bioactivity assays to improve reproducibility?

Answer:

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .

- Assay conditions : Standardize cell passage numbers, serum concentrations, and incubation times .

- Data reporting : Adhere to MIAME or ARRIVE guidelines for transparency .

Advanced Research Question: What computational tools elucidate Acutoside A’s structure-activity relationships (SAR) for target prediction?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding affinities with kinases (e.g., EGFR, AKT) .

- QSAR modeling : Train models on bioactivity datasets (IC₅₀ values) with descriptors like logP and topological polar surface area .

- Network pharmacology : Integrate STRING or KEGG pathways to map multi-target interactions .

Basic Research Question: What ethical and methodological standards govern Acutoside A’s preclinical toxicity testing?

Answer:

- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose) .

- Histopathology : Include liver/kidney sections stained with H&E for organ-specific toxicity .

- Statistical power : Use G*Power to calculate sample sizes (α = 0.05, β = 0.2) .

Advanced Research Question: How do researchers reconcile discrepancies in Acutoside A’s reported mechanisms of action (e.g., apoptosis vs. autophagy induction)?

Answer:

- Mechanistic triangulation : Combine Western blotting (LC3-II/p62 for autophagy), flow cytometry (Annexin V/PI for apoptosis), and RNA-seq to identify dominant pathways .

- Temporal analysis : Assess phenotype changes at multiple timepoints (e.g., 6, 24, 48 hrs) .

Basic Research Question: What quality control measures are critical for synthesizing Acutoside A derivatives?

Answer:

- Synthetic validation : Confirm regioselectivity via NOESY NMR for glycosidic bond formation .

- Purity thresholds : ≥95% by HPLC before biological testing .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) .

Advanced Research Question: How can multi-omics approaches resolve Acutoside A’s polypharmacology in complex diseases?

Answer:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.